molecular formula C17H27N5O B5370827 N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5370827
M. Wt: 317.4 g/mol
InChI Key: PWHHIKMQXCOKSM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a complex organic compound with the molecular formula C17H27N5O It is characterized by a cycloheptyl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidinyl halide under basic conditions to form the pyrimidinyl-piperazine intermediate. This intermediate is subsequently acylated with cycloheptyl acetamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated pyrimidinyl derivatives, nucleophiles (amines, thiols)

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to anti-cancer effects .

Comparison with Similar Compounds

N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-cycloheptyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    N-cycloheptyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide: Contains a pyrazinyl group instead of a pyrimidinyl group.

    N-cycloheptyl-2-[4-(quinolin-2-yl)piperazin-1-yl]acetamide: Features a quinolinyl group instead of a pyrimidinyl group.

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-cycloheptyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c23-16(20-15-6-3-1-2-4-7-15)14-21-10-12-22(13-11-21)17-18-8-5-9-19-17/h5,8-9,15H,1-4,6-7,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHIKMQXCOKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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